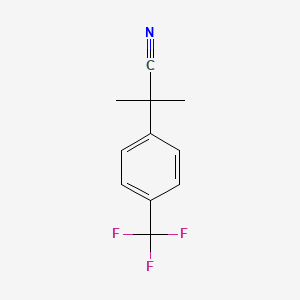

2-Methyl-2-(4-(trifluoromethyl)phenyl)propanenitrile

Description

Properties

IUPAC Name |

2-methyl-2-[4-(trifluoromethyl)phenyl]propanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3N/c1-10(2,7-15)8-3-5-9(6-4-8)11(12,13)14/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEBSQXKOGNKPMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC=C(C=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(4-(trifluoromethyl)phenyl)propanenitrile typically involves the reaction of 4-(trifluoromethyl)benzyl chloride with acetonitrile in the presence of a strong base such as sodium hydride or potassium tert-butoxide . The reaction is carried out under anhydrous conditions and at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization are also common to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(4-(trifluoromethyl)phenyl)propanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: 2-Methyl-2-(4-(trifluoromethyl)phenyl)propanoic acid.

Reduction: 2-Methyl-2-(4-(trifluoromethyl)phenyl)propanamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-2-(4-(trifluoromethyl)phenyl)propanenitrile has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(4-(trifluoromethyl)phenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The nitrile group can form hydrogen bonds with biological macromolecules, influencing their function and activity .

Comparison with Similar Compounds

Table 1: Substituent Position and NMR Shifts

| Compound | δ(¹H) Key Peaks (ppm) | δ(¹³C) Key Peaks (ppm) |

|---|---|---|

| 2-Methyl-2-(4-(trifluoromethyl)phenyl)propanenitrile | Not reported | Not reported |

| 15d (meta-substituted) | 1.70 (s, 6H, CH₃) | 25.1 (CH₃), 121.8 (CN) |

Functional Group Modifications

Nitrile vs. Boronic Ester Derivatives

- This compound : Primarily used as a synthetic intermediate.

- 2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanenitrile (A905781) : The boronic ester derivative () enables Suzuki-Miyaura cross-coupling reactions, expanding utility in creating biaryl structures. It is commercially available at 98% purity, highlighting its synthetic versatility .

Sulfonyl vs. Trifluoromethyl Substituents

- 2-Methyl-2-(4-nitrophenylsulfonyl)acetonitrile (): The sulfonyl group introduces strong electron-withdrawing effects and hydrogen-bonding capacity, forming dimeric structures via O–H⋯O interactions. This contrasts with the trifluoromethyl group’s hydrophobic character, suggesting divergent applications in drug design or crystal engineering .

BEZ-235 ()

The target compound is a structural component of BEZ-235, a dual PI3K/mTOR inhibitor. Compared to simpler analogs like PF-04691502, BEZ-235’s nitrile and trifluoromethyl groups contribute to improved target selectivity and pharmacokinetics .

Table 2: Kinase Inhibitors Incorporating the Target Moiety

| Compound | Target | Key Structural Features |

|---|---|---|

| BEZ-235 | PI3K/mTOR | This compound core |

| GSK2126458 | PI3K | Lacks nitrile; uses sulfonamide group |

Biological Activity

2-Methyl-2-(4-(trifluoromethyl)phenyl)propanenitrile is a member of the organofluorine compounds, notable for their diverse biological activities and potential applications in medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The structural formula of this compound is characterized by a trifluoromethyl group, which enhances its lipophilicity, allowing it to penetrate biological membranes effectively. This property is crucial for its interaction with cellular targets.

The precise mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the compound may interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group contributes to its reactivity and potential to modulate biological processes.

Potential Targets

- Enzymatic Inhibition : The compound may exhibit enzyme inhibition properties, which are common in organofluorine compounds.

- Receptor Modulation : It may interact with specific receptors, influencing signaling pathways and cellular responses.

Biological Activity

Recent studies have investigated the biological activities of this compound, focusing on its antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that this compound has potential antimicrobial effects. For instance:

- In vitro Studies : Preliminary investigations suggest that it may inhibit the growth of certain bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still required for conclusive evidence.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties:

- Cellular Studies : In vitro assays indicate that it may reduce pro-inflammatory cytokine production in activated immune cells.

Case Studies

-

Study on Antimicrobial Properties :

- A study assessed the efficacy of this compound against various pathogens. Results showed promising activity against Gram-positive bacteria, warranting further exploration into its mechanism and applications in infection control.

-

Anti-inflammatory Research :

- Another study evaluated the compound's ability to modulate inflammatory responses in vitro. The findings suggested a significant reduction in TNF-alpha and IL-6 levels in treated cell lines compared to controls.

Research Findings Summary Table

Q & A

Q. What are the optimized synthetic routes for 2-Methyl-2-(4-(trifluoromethyl)phenyl)propanenitrile?

The compound is typically synthesized via alkylation of (4-(trifluoromethyl)phenyl)acetonitrile with methyl iodide. A common method involves using sodium hydride (NaH) as a base in tetrahydrofuran (THF) under inert conditions. After reaction completion, purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient). Reaction monitoring by TLC and structural validation via NMR (1H, 13C, 19F) are critical . Alternative routes may involve phase-transfer catalysis or microwave-assisted synthesis to enhance yield.

Q. Which spectroscopic methods are most reliable for characterizing this compound?

- 1H/13C NMR : Confirm the methyl group (δ ~1.6 ppm for CH3), nitrile absence of protons, and aromatic/trifluoromethyl signals.

- 19F NMR : Single peak near δ -60 ppm for CF3 .

- IR Spectroscopy : Strong absorption at ~2240 cm⁻¹ for the nitrile group.

- Mass Spectrometry (MS) : Molecular ion peak (M⁺) at m/z 243.1 (C11H10F3N) and fragmentation patterns validate the structure .

Q. What are the solubility and stability considerations for this compound in experimental settings?

The compound is lipophilic due to the trifluoromethyl and nitrile groups, showing limited aqueous solubility. DMSO or DMF are preferred solvents for biological assays. Stability tests under varying pH (4–9) and temperatures (4°C to 40°C) are recommended to assess hydrolytic degradation, particularly of the nitrile group .

Advanced Research Questions

Q. How does the trifluoromethyl group influence electronic properties and reactivity in cross-coupling reactions?

The electron-withdrawing CF3 group deactivates the aromatic ring, directing electrophilic substitutions to the meta position. In Pd-catalyzed couplings (e.g., Suzuki), the nitrile group can act as a directing group, but the CF3 moiety may sterically hinder reactivity. Computational studies (DFT) suggest enhanced stabilization of transition states in nucleophilic additions due to the –CF3 inductive effect .

Q. What strategies address contradictions in biological activity data across assays?

Discrepancies often arise from assay conditions (e.g., cell permeability, serum protein binding). Mitigation strategies include:

- Orthogonal Assays : Compare results from enzymatic (e.g., kinase inhibition) vs. cellular (e.g., proliferation) assays.

- Solubility Optimization : Use co-solvents (e.g., cyclodextrins) to improve bioavailability.

- Metabolite Screening : LC-MS to identify degradation products that may interfere with activity .

Q. How can crystallography and polymorphism studies enhance formulation development?

X-ray crystallography or PXRD can identify polymorphic forms, which impact solubility and dissolution rates. For example, a high-energy amorphous form may improve bioavailability but require stabilization via co-crystallization with excipients like succinic acid. DSC/TGA analyses assess thermal stability .

Q. What is the role of this compound in structure-activity relationship (SAR) studies for kinase inhibitors?

The nitrile group can act as a hydrogen-bond acceptor, while the –CF3 group enhances metabolic stability. In PI3K/mTOR inhibitors (e.g., BEZ235 analogs), structural analogs of this compound are used to probe steric tolerance in the ATP-binding pocket. Methyl substitution at the α-position (as in this compound) reduces rotational freedom, improving binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.